Cas no 4770-06-3 (4-nitro-1H-Indole-3-acetonitrile)
4770-06-3 structure
Product Name:4-nitro-1H-Indole-3-acetonitrile
CAS No:4770-06-3
MF:C10H7N3O2
MW:201.181481599808
CID:1112828
PubChem ID:10954595
Update Time:2025-04-20
4-nitro-1H-Indole-3-acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-nitro-1H-Indole-3-acetonitrile
- 4-nitroindol-3-yl-acetonitrile
- ILCMRTYGNSGRBS-UHFFFAOYSA-N
- 4770-06-3
- 2-(4-nitro-1H-indol-3-yl)acetonitrile
- DTXSID90449641
- SCHEMBL260104
- AKOS013575124
- DA-05601
- 1H-Indole-3-acetonitrile, 4-nitro-
- (4-Nitro-1H-indol-3-yl)acetonitrile
-
- Inchi: 1S/C10H7N3O2/c11-5-4-7-6-12-8-2-1-3-9(10(7)8)13(14)15/h1-3,6,12H,4H2
- InChI Key: ILCMRTYGNSGRBS-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC=CC2=C1C(CC#N)=CN2)=O
Computed Properties
- Exact Mass: 201.05391
- Monoisotopic Mass: 201.053826475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 85.4Ų
Experimental Properties
- PSA: 82.72
4-nitro-1H-Indole-3-acetonitrile Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
4770-06-3 (4-nitro-1H-Indole-3-acetonitrile) Related Products
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- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
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- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
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